molecular formula C5H12N2S B14721468 Butan-2-yl carbamimidothioate CAS No. 6326-37-0

Butan-2-yl carbamimidothioate

Cat. No.: B14721468
CAS No.: 6326-37-0
M. Wt: 132.23 g/mol
InChI Key: KNHNBKNSSNHIIW-UHFFFAOYSA-N
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Description

Butan-2-yl carbamimidothioate is a thiourea derivative characterized by a carbamimidothioate functional group (-NHC(=S)NH₂) esterified with a butan-2-yl (sec-butyl) moiety. The butan-2-yl group introduces stereochemical complexity (R/S enantiomers), which may influence biological activity and synthetic utility, as seen in analogous esters .

Properties

CAS No.

6326-37-0

Molecular Formula

C5H12N2S

Molecular Weight

132.23 g/mol

IUPAC Name

butan-2-yl carbamimidothioate

InChI

InChI=1S/C5H12N2S/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3,(H3,6,7)

InChI Key

KNHNBKNSSNHIIW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl carbamimidothioate can be achieved through a mild one-pot synthesis method. This involves the reaction of amines with aryl isothiocyanates in the presence of aryl diazonium salts under catalyst-free conditions . The reaction is typically carried out at room temperature, making it an efficient and straightforward process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic methodologies can be applied to scale up the production process. This includes optimizing reaction conditions to minimize waste and energy consumption while maximizing yield.

Chemical Reactions Analysis

Chemical Reactions Involving Carbamimidothioates

Butan-2-yl carbamimidothioate is primarily used as an amidinating agent in peptide synthesis. Its reactivity stems from the transfer of the amidine group to nucleophilic targets, such as hydroxylamines or amines.

Amidination Reactions

Mechanism :
R-S-C(NH2)NH+NuR-S-NH2+Nu-NH-C(NH2)R’\text{R-S-C(NH}_2\text{)NH} + \text{Nu} \rightarrow \text{R-S-NH}_2 + \text{Nu-NH-C(NH}_2\text{)R'}

  • Reagents : Thiourea derivatives react with nucleophiles (e.g., hydroxylamines, amines) to form amidines.

  • Conditions : Often performed in dichloromethane or DMF under mild acidic or basic conditions .

Example Application :
In the synthesis of myxovalargin, an Alloc-protected methyl carbamimidothioate reagent was used to amidinate hydroxy-valine, forming amidinated peptides .

Analytical and Structural Data

While specific data for this compound is not available, related compounds provide insights:

Property Methyl Carbamimidothioate Benzyl Carbamimidothioate
Molecular Formula C₃H₆N₂S₃C₉H₁₀N₂S₃
Molecular Weight 126.21 g/mol230.32 g/mol
Yield Moderate to highModerate
Key Reactions Amidination, peptide couplingAmidination, cyclocondensation

Challenges and Considerations

  • Selectivity : Partial epimerization may occur during deprotection steps, requiring optimized reaction conditions .

  • Stability : Protecting groups (e.g., Alloc) are often used to stabilize the amidine group during synthesis .

  • Scalability : Some amidination reactions require elevated temperatures or prolonged reaction times, affecting scalability .

Scientific Research Applications

Butan-2-yl carbamimidothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of butan-2-yl carbamimidothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Structure Key Features Applications
Butan-2-yl carbamimidothioate (R/S)-C₄H₉OC(=S)NH₂ - Sec-butyl group introduces stereochemistry.
- Reactive thiourea-like core.
Potential pharmaceutical intermediates or pheromone precursors (inferred) .
Ethyl carbamimidothioate C₂H₅OC(=S)NH₂ - Smaller ethyl group.
- Used in heterocyclization reactions.
Synthesis of thiopyrimidines (e.g., 2-mercaptopyrimidines) .
Methyl carbamimidothioate sulfate CH₃OC(=S)NH₂·H₂SO₄ - Methyl ester with sulfate counterion.
- High reactivity in one-pot syntheses.
Production of 4-aryl-5-cyano-thiouracils with antiviral activity .
Thiourea NH₂C(=S)NH₂ - Parent compound without esterification.
- Versatile nucleophile.
Precursor for heterocycles (e.g., pyrimidines) and metal coordination .

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